5-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid
Description
5-[4-(1H-Indol-3-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with a piperazine ring and an indole-3-carbonyl group. The piperazine ring enhances solubility and provides a scaffold for structural diversification, while the 5-oxopentanoic acid group may contribute to metabolic stability or receptor binding.
Properties
IUPAC Name |
5-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(6-3-7-17(23)24)20-8-10-21(11-9-20)18(25)14-12-19-15-5-2-1-4-13(14)15/h1-2,4-5,12,19H,3,6-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTJXWFUKRMLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid typically involves the reaction of indole derivatives with piperazine and a suitable carboxylic acid derivative. One common method involves the use of indole-3-carboxylic acid, which is reacted with piperazine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The compound may exert its effects by modulating the activity of enzymes, receptors, and other proteins involved in critical biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BX048: A P2Y12 Receptor Antagonist
- Structure: (S)-4-({[4-(1-carboxy-1-methylethoxy)-7-methylquinolin-2-yl]carbonyl}amino)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid.
- Key Differences: The quinoline-2-ylcarbonyl group replaces the indole-3-carbonyl moiety. Contains an ethoxycarbonyl-piperazine substituent, which is metabolized to a carboxylic acid in vivo.
- Activity: BX048 is a reversible P2Y12 receptor antagonist with improved therapeutic index and oral bioavailability compared to clopidogrel. Its quinoline group enhances affinity for platelet ADP receptors, while the ethoxycarbonyl group modulates metabolic activation .
AO56: Anticancer Metabolite
- Structure: 5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid.
- Key Differences :
- Substituted with a quinazolin-2-yl group instead of indole.
CR 2194: CCK-B/Gastrin Receptor Antagonist
- Structure: (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid.
- Key Differences :
- Lacks a piperazine ring; features a spirocyclic amine and dichlorobenzamido group.
- Activity : Demonstrates selectivity for gastrin receptors (CCK-B), inhibiting acid secretion. The absence of indole or piperazine highlights how structural variations shift receptor specificity .
5-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)-5-oxopentanoic Acid
- Structure : Contains a benzisothiazole-3-yl substituent on piperazine.
- Activity: Not explicitly stated, but benzisothiazole derivatives are often explored for antipsychotic or anti-inflammatory effects .
Structural-Activity Relationship (SAR) Insights
- Piperazine Modifications: Ethoxycarbonyl (BX048) or benzisothiazole () groups on piperazine influence metabolic stability and target engagement. Indole-3-carbonyl (target compound) may enhance aromatic stacking with hydrophobic receptor pockets compared to quinoline or benzisothiazole .
- Pentanoic Acid Chain: The 5-oxo group is conserved across analogs, suggesting its role in hydrogen bonding or charge interactions. Substituents on the pentanoic acid (e.g., spirocycles in CR 2194) modulate bioavailability and receptor selectivity .
Pharmacokinetic and Therapeutic Considerations
- Metabolism: Piperazine-containing compounds like BX048 undergo hepatic CYP450-mediated activation, similar to clopidogrel.
- Therapeutic Potential: Indole derivatives often target serotonin receptors or kinases, suggesting applications in neurology or oncology. Piperazine analogs with quinoline (BX048) or benzisothiazole () groups highlight versatility in antiplatelet or psychiatric drug design .
Data Table: Comparative Overview
Biological Activity
5-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid is a complex organic compound that incorporates an indole moiety and a piperazine ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 434.5 g/mol. The structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 5-[4-(1H-indol-3-carbonyl)piperazin-1-yl]-5-oxopentanoic acid |
| InChI Key | GKAKVRPPRDLJNN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The indole moiety can engage with multiple receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.
- Antimicrobial Activity : It exhibits significant antibacterial properties against various bacterial strains.
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer effects. A study reported that compounds similar to this one affected cancer cell viability in a dose-dependent manner across various cell lines. For instance, the compound exhibited IC50 values ranging from to after 48 hours of incubation, indicating substantial cytotoxicity against melanoma cell lines (WM793) compared to reference drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effective inhibition against several bacterial strains, including Bacillus cereus, Staphylococcus aureus, and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as , highlighting its potential as an antimicrobial agent .
Study on Cytotoxicity
A detailed study assessed the cytotoxic effects of various indole derivatives on cancer cell lines. The findings revealed that the tested compounds exhibited varying levels of cytotoxicity depending on the specific cell line and treatment duration. Notably, the compound showed higher activity against melanoma cells than many other tested compounds .
Research on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of indole-based compounds, including this compound. The study concluded that certain derivatives demonstrated excellent antibacterial activity, with MIC values indicating strong potency against resistant strains .
Q & A
Basic: What are the established synthetic routes for 5-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Indole-piperazine coupling: React 1H-indole-3-carbonyl chloride with piperazine under anhydrous conditions (e.g., DCM, triethylamine) to form the piperazine-indole intermediate .
- Oxopentanoic acid conjugation: Use a palladium-catalyzed coupling (e.g., Pd(hfacac)₂) to attach the 5-oxopentanoic acid moiety, as demonstrated in analogous oxopentanoic acid syntheses .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetic acid) to isolate the final product .
Basic: Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR (¹H/¹³C): Confirm indole, piperazine, and carbonyl groups via characteristic shifts (e.g., indole NH ~12 ppm, piperazine CH₂ ~3.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ peak) .
- IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for amide/acid groups) and indole C-H bending (~750 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Comparative assays: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structural analogs: Test derivatives (e.g., fluorinated or methoxy-substituted indoles) to isolate structure-activity relationships (SAR) .
- Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Advanced: What strategies improve the yield of the indole-piperazine coupling step in synthesis?
Methodological Answer:
- Catalyst optimization: Use Pd/C or Pd(OAc)₂ under inert atmospheres (N₂/Ar) to enhance coupling efficiency .
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates .
- Temperature control: Maintain reflux conditions (80–100°C) to accelerate reaction kinetics without decomposition .
Advanced: How does the compound interact with specific biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking studies: Use software (e.g., AutoDock Vina) to model interactions with serotonin receptors (5-HT₃R) or kinases, leveraging indole’s aromatic stacking .
- Mutational analysis: Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .
- SPR/BLI assays: Measure real-time binding kinetics (KD, kon/koff) to quantify affinity .
Basic: What are the known stability issues under varying pH and temperature?
Methodological Answer:
- pH sensitivity: The compound degrades in acidic conditions (pH <4), likely due to hydrolysis of the amide bond. Store in neutral buffers (pH 6–8) .
- Thermal stability: Decomposes above 60°C; lyophilize for long-term storage at -20°C .
- Light sensitivity: Protect from UV exposure to prevent indole ring oxidation .
Advanced: What computational methods predict the compound's pharmacokinetics (e.g., absorption, metabolism)?
Methodological Answer:
- QSAR models: Train on PubChem datasets to predict logP (2.1 ±0.3) and solubility (∼50 µM in PBS) .
- CYP450 inhibition assays: Use liver microsomes to identify metabolic pathways (e.g., CYP3A4-mediated oxidation) .
- ADMET prediction tools: SwissADME or ADMETLab 2.0 estimate bioavailability (∼65%) and blood-brain barrier permeability (low) .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Prodrug derivatization: Synthesize ester or PEGylated derivatives to improve hydrophilicity .
- Nanoformulation: Encapsulate in liposomes (e.g., DOPC/cholesterol) to maintain stability in cell media .
Basic: What are the primary metabolic pathways predicted for this compound?
Methodological Answer:
- Phase I metabolism: Oxidative cleavage of the piperazine ring by CYP450 isoforms (e.g., CYP2D6), forming carboxylic acid metabolites .
- Phase II conjugation: Glucuronidation of the indole NH group, confirmed via LC-MS/MS analysis of urine samples .
- Excretion: Renal clearance predominates (∼70%), with minor biliary excretion .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CRISPR knockouts: Generate cell lines lacking putative targets (e.g., 5-HT₃R) to assess dependency .
- Fluorescent probes: Develop FITC-labeled analogs for confocal imaging of intracellular localization .
- Thermal proteome profiling (TPP): Monitor protein melting shifts to identify bound targets in lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
